2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid
Description
2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0³,⁷)nonane-9-carboxylic acid (hereafter referred to as the iodinated oxatricyclo compound) is a structurally complex bicyclic lactone fused with a carboxylic acid group and an iodine substituent. Its molecular formula is C₉H₉IO₄ (CID 548743), with a molecular weight of 307.09 g/mol . The compound features a tricyclic framework comprising a norbornane-like skeleton modified by an oxygen atom (4-oxa) and a ketone (5-oxo). The iodine atom at position 2 introduces steric bulk and electronic effects, distinguishing it from non-halogenated analogs.
Synthetically, the non-iodinated precursor, 5-oxo-4-oxatricyclo[4.2.1.0³,⁷]nonane-9-carboxylic acid, is prepared via acid-catalyzed cyclization of a furan-derived precursor in aqueous sulfuric acid .
Properties
IUPAC Name |
2-iodo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO4/c10-6-2-1-3-5(4(2)8(11)12)9(13)14-7(3)6/h2-7H,1H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGLFZIQXAGSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C(C2OC3=O)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15573-45-2 | |
| Record name | 2-IODO-5-OXO-4-OXA-TRICYCLO(4.2.1.0(3,7))NONANE-9-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a suitable precursor, followed by cyclization and oxidation reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Substitution Reactions
The iodine atom at position 2 is susceptible to nucleophilic substitution, enabling functional group diversification.
Oxidation and Reduction
The ketone (5-oxo) and carboxylic acid groups dictate redox behavior.
Ring-Opening and Structural Rearrangements
Strain in the tricyclic system enables ring-opening under specific conditions.
Decarboxylative Halogenation
The carboxylic acid group participates in radical-mediated decarboxylation, as inferred from analogous systems .
Comparative Reactivity
The iodine atom significantly enhances electrophilicity compared to non-halogenated analogs:
| Compound | Electrophilicity (Relative) | Susceptibility to Substitution |
|---|---|---|
| 2-Iodo derivative (this compound) | High | Reacts with amines/thiols <6h |
| 5-Oxo-4-oxa-tricyclo[...]nonane-9-carboxylic acid (non-iodinated) | Low | No substitution observed |
Mechanistic Insights
Scientific Research Applications
2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The iodinated oxatricyclo compound belongs to a family of functionalized norbornane derivatives. Key structural analogs include:
Key Observations :
- Iodine vs. Hydrogen/Phenyl: The iodine atom in the target compound increases molecular weight by ~127 g/mol compared to the non-iodinated analog.
- Oxa vs. Aza: Replacing the oxygen atom with nitrogen (as in the 4-aza analog) introduces basicity and alters coordination chemistry. For example, the oxa compound forms Cd(II) complexes via carboxylate and ketone oxygen coordination , whereas the aza variant could engage in N-donor metal binding.
Reactivity and Coordination Chemistry
The non-iodinated oxatricyclo compound exhibits versatile coordination behavior. For instance, it forms a seven-coordinate Cd(II) dimer with 1,10-phenanthroline, where the carboxylate acts as a tridentate or bidentate ligand .
In contrast, the phenyl-substituted analog () forms intermolecular O–H···O hydrogen bonds and C–H···π interactions in its crystal lattice, whereas the iodinated compound’s crystal structure remains uncharacterized .
Physical and Spectroscopic Properties
Collision cross-section (CCS) data for the iodinated oxatricyclo compound (predicted via computational methods) are provided below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 308.96184 | 148.8 |
| [M+Na]⁺ | 330.94378 | 148.5 |
| [M-H]⁻ | 306.94728 | 141.9 |
Biological Activity
2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid, a compound with notable structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore and summarize the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 322.1 g/mol. The InChIKey for this compound is VIPICYHXHUTBCQ-WQJFPXAQSA-N, which can be used for database searches to gather more information about its properties and activities .
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C9H9IO4 |
| Molecular Weight | 322.1 g/mol |
| InChIKey | VIPICYHXHUTBCQ-WQJFPXAQSA-N |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties by disrupting bacterial cell membranes and increasing permeability . This mechanism is crucial for their bactericidal effects.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the potential of this compound against various cancer cell lines. In one study, derivatives of similar tricyclic structures showed selective cytotoxicity against tumor cells compared to normal cells, suggesting that structural modifications can enhance biological activity .
Case Study: Cytotoxic Effects
A study involving a library of oxadiazole derivatives demonstrated that certain structural features significantly increased cytotoxic selectivity against cancer cells. While specific data on this compound is limited, the trends observed in related compounds provide a basis for hypothesizing similar activities .
Enzyme Inhibition
Inhibitory activity against specific enzymes has been a focus in evaluating the biological potential of this compound. For instance, related compounds have shown promising results as DYRK1A inhibitors with IC50 values in the nanomolar range . The presence of iodine and carboxylic acid functionalities may contribute to such inhibitory effects.
Antioxidant Properties
Natural carboxylic acids are known for their antioxidant properties, which involve scavenging free radicals and reducing oxidative stress in biological systems . Although direct studies on this compound are sparse, its structural analogs suggest potential antioxidant capabilities.
Summary of Research Findings
The following table summarizes key findings from various studies related to the biological activity of compounds similar to this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-iodo-5-oxo-4-oxa-tricyclo[4.2.1.0³,⁷]nonane-9-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Start with norbornane-derived epoxyimides as precursors. Ethanolysis under basic conditions (e.g., sodium ethoxide) can yield tricyclic carboxylic acids. Optimization involves adjusting solvent polarity, temperature (e.g., reflux in ethanol), and stoichiometry of iodination agents (e.g., KI/I₂). Monitor regioselectivity using TLC and characterize intermediates via NMR .
- Key Considerations : Use anhydrous conditions to prevent hydrolysis of intermediates. Purify via recrystallization (e.g., hexane/toluene mixtures) to isolate high-purity products .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify the tricyclic scaffold through characteristic deshielded protons (e.g., H-9 carboxylic acid proton at δ ~12 ppm) and iodinated carbon signals. Compare with bicyclo[6.1.0]nonane-9-carboxylic acid analogs for scaffold validation .
- IR : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and oxa-ring ether (C-O-C ~1250 cm⁻¹) .
Q. What strategies ensure regioselectivity during iodination of the tricyclic scaffold?
- Methodology : Use sterically directed iodination (e.g., N-iodosuccinimide in DMF) targeting the electron-rich bridgehead position. Monitor reaction progress via LC-MS to detect intermediates. Kinetic control (low temperature) favors iodination at the 2-position over alternative sites .
Advanced Research Questions
Q. How do substituents on the epoxyimide precursor influence the reaction pathway?
- Mechanistic Insight : Electron-donating groups (e.g., aryl) stabilize transition states via intramolecular hydrogen bonding, favoring oxa-tricyclic products. Electron-withdrawing groups shift selectivity toward azatricyclic derivatives. Validate using DFT calculations (B3LYP/6-31+G(d)) to map energy barriers and transition states .
- Experimental Design : Synthesize analogs with varying substituents (e.g., methyl, nitro) and compare product ratios via HPLC. Correlate results with computed substituent effects .
Q. How can kinetic vs. thermodynamic control be distinguished in ethanolysis reactions?
- Methodology : Conduct time-dependent studies under basic ethanolysis. Early sampling (kinetic control) may yield acetal intermediates, while prolonged reaction times favor thermodynamically stable carboxylic acids. Use ¹H NMR to track intermediate conversion .
- Case Study : Alkyl-substituted epoxyimides form dihydroxyimides as kinetic products, while aryl-substituted analogs favor tricyclic acids as thermodynamic products .
Q. What analytical approaches resolve byproducts or degradation pathways in synthesis?
- Methodology :
- LC-MS/MS : Identify trace byproducts (e.g., deiodinated analogs or ring-opened derivatives) using high-resolution mass spectrometry.
- X-ray Crystallography : Resolve ambiguities in stereochemistry for major products .
Data Contradictions and Resolution
Q. Why do some studies report conflicting regioselectivity for iodination?
- Analysis : Discrepancies arise from solvent polarity (e.g., DMF vs. THF) and iodide source reactivity. Polar aprotic solvents stabilize iodonium intermediates, enhancing 2-position selectivity. Validate via controlled experiments with standardized reagents .
Q. How to reconcile computational predictions with experimental NMR data?
- Resolution : Optimize DFT parameters (e.g., solvent model, basis set) to match experimental conditions. For example, PCM/B3LYP/6-31+G(d) accurately predicts chemical shifts for tricyclic scaffolds .
Tables for Key Data
| Analytical Technique | Key Peaks/Data | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 12.1 (s, 1H) | Carboxylic acid proton (H-9) |
| ¹³C NMR | δ 175.2 (C=O) | Carboxylic acid carbon |
| IR | 1705 cm⁻¹ (C=O stretch) | Carboxylic acid group |
| HRMS | [M+H]⁺ = 348.9721 (calc. 348.9704) | Molecular ion confirmation |
Note: Data adapted from experimental and computational studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
